2-{4-[(2-Amino-4-hydroxy-pteridin-6-ylmethyl)-methyl-amino]-benzoylamino}-pentanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2410-93-7 | |
| Record name | Methopterine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Chemical Synthesis and Derivatization Methodologies for Research Applications
Synthetic Pathways for Methopterin Preparation
The preparation of methopterin typically involves chemical synthesis routes. One established method for preparing methopterin involves the methylation of folic acid. A process described in the literature involves the methylation of folic acid using formaldehyde (B43269) in the presence of sodium cyanoborohydride at a pH near 6.4. google.comgoogle.com
Another approach to synthesizing methopterin, or its related compounds, can involve the reaction of a pteridine (B1203161) precursor with a substituted aminobenzoic acid derivative and glutamic acid. While specific detailed synthetic schemes for methopterin itself from these components were not extensively detailed in the search results beyond the methylation of folic acid, the synthesis of related antifolates like methotrexate (B535133) provides insight into general methodologies. Methotrexate, a closely related analog, can be synthesized by reacting 2,4-diamino-6-bromomethylpteridine hydrobromide with a metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid, such as the barium or zinc salt. mdpi.commdpi.com This suggests a general strategy involving the coupling of a pteridine moiety with a fragment containing the N-methylated para-aminobenzoyl-L-glutamic acid portion.
Early preparations of methopterin have been reported, such as the work by Cosulich and Smith published in 1948 and a patent by Cosulich in 1951. drugfuture.com These historical methods contribute to the understanding of the foundational synthetic approaches for this compound.
Methopterin as a Precursor in the Synthesis of Related Antifolate Analogs
Methopterin serves as a precursor or a key structural motif in the synthesis of various related antifolate analogs for research purposes. Its structural similarity to folic acid and other antifolates makes it a valuable starting material or intermediate for generating compounds with modified properties.
One significant application of methopterin in synthesis is its conversion to methotrexate (MTX). Methotrexate is structurally similar to methopterin but has an amino group at the 4-position of the pteridine ring instead of a hydroxyl group. A method for the synthesis of methotrexate from methopterin hydrate (B1144303) (a 4-oxo derivative of MTX) involves reaction in the presence of pyridine, p-toluenesulfonic acid monohydrate, and hexamethyldisilazane (B44280) (HMDZ). mdpi.commdpi.comnih.gov This transformation highlights how the pteridine core of methopterin can be chemically modified to yield other antifolates. Research has shown that this conversion can achieve yields of around 75.7%. mdpi.comnih.gov
The synthesis of fluorescent derivatives of antifolates, including those related to amethopterin (B1665966) (an older name for methotrexate), also demonstrates derivatization strategies. While the provided results specifically mention the synthesis of a fluorescent derivative of amethopterin by condensing fluorescein (B123965) isothiocyanate with a diaminopentane-modified amethopterin, this illustrates the principle of using antifolates as scaffolds for attaching reporter groups for research applications. nih.gov
Furthermore, the synthesis of various methotrexate analogues bearing modified amino acid side chains, such as those with 2, omega-diaminoalkanoic acids in place of glutamic acid, involves alkylation with a pteridine moiety. nih.gov Although these syntheses may not directly use methopterin as the initial starting material, they utilize a pteridine building block and a modified amino acid component, conceptually related to the structure of methopterin. The synthesis of 5-methyl-5-deaza analogues of antifolates like N10-methylfolic acid (methopterin) also involves specific synthetic routes to introduce structural changes, demonstrating the broader field of creating methopterin-related research compounds. nih.gov
The ability to convert methopterin to compounds like methotrexate and to synthesize various analogues underscores its importance in the chemical synthesis landscape of antifolates for exploring structure-activity relationships and developing new research tools.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Methopterin (N10-methylfolic acid) | 135434845 |
| Folic Acid | 135398633 |
| Methotrexate | 126941 |
| Hexamethyldisilazane (HMDZ) | 6238 |
| Pyridine | 1049 |
| p-Toluenesulfonic acid | 6096 |
| Sodium cyanoborohydride | 24941 |
| 2,4-diamino-6-bromomethylpteridine hydrobromide | 160192 |
| p-(N-methyl)-aminobenzoyl-L-glutamic acid | 123656 |
Interactive Data Table Example (Based on Synthesis Yield Data)
While detailed synthesis data with multiple parameters suitable for a complex interactive table was not consistently available across the search results for methopterin synthesis itself, the conversion of methopterin to methotrexate provides an example of quantitative data.
| Reaction | Starting Material | Product | Yield (%) | Reference |
| Conversion to Methotrexate | Methopterin hydrate | Methotrexate | 75.7 | mdpi.comnih.gov |
Elucidation of Molecular and Biochemical Mechanisms of Methopterin Action
Enzyme Inhibition Profile
The primary mechanism by which Methopterin influences cellular biochemistry involves the inhibition of enzymes crucial for folate metabolism and subsequent downstream processes.
Dihydrofolate Reductase (DHFR) Inhibition Kinetics
Dihydrofolate Reductase (DHFR) is a pivotal enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical coenzyme in the synthesis of purine (B94841) nucleotides and thymidylate. sigmaaldrich.comnih.govresearchgate.net Inhibition of DHFR leads to a depletion of THF, thereby disrupting these essential biosynthetic pathways.
While specific detailed kinetic data solely for Methopterin's interaction with human DHFR is not extensively detailed in the provided search results, studies on related folate antagonists like Methotrexate (B535133) (MTX) offer insights into the likely mode of DHFR inhibition. Methotrexate is a potent inhibitor of DHFR, binding tightly to the enzyme. researchgate.netnih.govnih.govresearchgate.net The binding involves rapid association followed by an isomerization of the enzyme-inhibitor complex, leading to even tighter binding. nih.govresearchgate.net For recombinant human DHFR, Methotrexate binds rapidly with an association rate constant (kon) of 1.0 x 10⁸ M⁻¹s⁻¹ to the preformed complex with NADPH. nih.govresearchgate.net The dissociation rate constant (koff) is slow, resulting in a very tight binding affinity (koff/kon = 210 pM). nih.govresearchgate.net An isomerization step further strengthens the binding, leading to a Ki of 3.4 pM. nih.govresearchgate.net Given the structural similarities between Methopterin and Methotrexate, Methopterin is also expected to exhibit potent inhibition of DHFR, likely through a similar tight-binding mechanism that interferes with the enzyme's ability to bind its natural substrate, dihydrofolate.
Other Enzyme Targets and Interaction Modalities
Beyond DHFR, folate antagonists can influence other enzymes involved in folate-dependent metabolic pathways. While the provided information does not extensively detail other direct enzyme targets specifically for Methopterin, related compounds like Methotrexate have been shown to affect other enzymes, particularly in their polyglutamated forms. Methotrexate polyglutamates can induce stronger inhibition of target enzymes, including DHFR and thymidylate synthase (TYMS). nih.gov They can also inhibit key enzymes in the de novo purine synthesis pathway, such as phosphoribosylglycinamide formyltransferase and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase/IMP cyclohydrolase (ATIC). nih.gov The extent to which Methopterin or its potential polyglutamated forms interact with these or other enzymes is not explicitly detailed in the search results.
Interference with Nucleotide Biosynthesis Pathways
A significant consequence of Methopterin's enzymatic inhibition, particularly of DHFR, is the disruption of nucleotide biosynthesis pathways, which are highly dependent on tetrahydrofolate coenzymes.
Purine Biosynthesis Pathway Inhibition (De Novo and Salvage)
Tetrahydrofolate derivatives are essential one-carbon donors in the de novo synthesis of purine nucleotides (adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP)). Inhibition of DHFR by Methopterin depletes the necessary THF coenzymes, thereby blocking steps in this pathway. Studies using A-methopterin have shown a reduction in the incorporation of formate (B1220265) into purines. capes.gov.braacrjournals.organnualreviews.org This indicates an interference with the folate-dependent formylation reactions required for purine ring synthesis. Research with Methotrexate, a closely related compound, confirms that inhibition of the de novo purine synthesis pathway occurs, as measured by decreased incorporation of precursors like glycine (B1666218) into purines. aacrjournals.orgnih.gov This blockade can lead to the intracellular accumulation of intermediates such as 5-amino-4-imidazole-carboxamide ribotide. capes.gov.br The effect on purine synthesis can be significant, with studies showing an almost complete block of de novo synthesis in certain cell lines treated with Methotrexate. nih.gov
While the primary impact is on the de novo pathway, the disruption of purine synthesis can also indirectly affect the balance of nucleotides available for the salvage pathway. However, the direct inhibition of enzymes specifically within the purine salvage pathway by Methopterin is not detailed in the provided search results.
Thymine (B56734) Synthesis Pathway Modulation
Thymidylate, a precursor for DNA synthesis, is synthesized via the methylation of deoxyuridine monophosphate (dUMP) catalyzed by thymidylate synthase (TYMS). This reaction requires N⁵,N¹⁰-methylenetetrahydrofolate, a THF derivative. Inhibition of DHFR by Methopterin reduces the availability of THF, consequently impairing the function of TYMS and inhibiting thymidylate synthesis. nih.govnih.gov Studies with A-methopterin have demonstrated a significant reduction in thymine synthesis from formate. capes.gov.brannualreviews.org This inhibition of thymidylate synthesis leads to a depletion of thymidine (B127349) triphosphate (TTP), which is essential for DNA replication. The effect can be observed as an inhibition of thymidine incorporation into DNA. nih.govnih.gov The modulation of thymine synthesis is a critical component of Methopterin's impact on rapidly dividing cells.
Effects on One-Carbon Metabolism and Folate-Dependent Enzymes
Methopterin exerts its biochemical effects primarily through its interaction with folate-dependent enzymes, key players in one-carbon metabolism. This metabolic pathway is essential for various cellular processes, including the synthesis of nucleotides (purines and thymidylate) and the metabolism of amino acids nih.gov.
A primary target of methopterin is dihydrofolate reductase (DHFR) cymitquimica.comresearchgate.net. DHFR is critical for converting dihydrofolate (DHF) to tetrahydrofolate (THF) mdpi.comresearchgate.net. THF and its derivatives are essential cofactors for enzymes involved in one-carbon transfer reactions nih.gov. By inhibiting DHFR, methopterin depletes the intracellular levels of reduced folates, thereby disrupting downstream metabolic processes that rely on these cofactors mdpi.com.
Research findings have demonstrated that methopterin treatment leads to a decrease in the incorporation of formate into both purines and thymine in studies conducted in vitro using leukemia spleen breis capes.gov.br. This indicates an inhibition of the de novo synthesis pathways for these nucleotides, which are dependent on one-carbon units supplied by folate cofactors capes.gov.br.
Furthermore, methopterin can be converted intracellularly into polyglutamate derivatives, similar to naturally occurring folate compounds and other antifolates like methotrexate cancernetwork.compharmgkb.org. Polyglutamation is the process of adding glutamate (B1630785) residues to the folate molecule or its analog pharmgkb.orgresearchgate.net. This process is catalyzed by the enzyme folylpolyglutamate synthase (FPGS) and is important for retaining folates and antifolates within the cell and enhancing their inhibitory effects on folate-dependent enzymes pharmgkb.orgresearchgate.net. The polyglutamated forms of antifolates can be more potent inhibitors of certain folate-dependent enzymes compared to their monoglutamated counterparts nih.gov.
In addition to inhibiting DHFR, methopterin, particularly in its polyglutamated forms, can directly inhibit other folate-dependent enzymes involved in purine and thymidylate synthesis cancernetwork.compharmgkb.org. These include thymidylate synthase (TS), which is involved in the conversion of deoxyuridylate (dUMP) to thymidylate (dTMP), and enzymes like glycinamide (B1583983) ribonucleotide (GAR) and aminoimidazole carboxamide ribonucleotide (AICAR) transformylases, which are crucial for the de novo biosynthesis of purine nucleotides cancernetwork.comrxlist.com. Inhibition of TS leads to the depletion of thymidylate, while inhibition of the transformylases impairs purine synthesis cancernetwork.com. The combined effect of inhibiting DHFR and potentially other folate-dependent enzymes disrupts the synthesis of essential precursors for DNA synthesis, ultimately interfering with cellular proliferation cancernetwork.compharmgkb.org.
Studies have investigated the effects of methopterin on purine biosynthesis, showing that it can block the de novo synthesis pathway. For instance, in Escherichia coli, methopterin has been observed to cause the intracellular accumulation of 5-amino-4-imidazole-carboxamide ribotide, while simultaneously excluding formate-C14 and glycine-C14 from purine derivatives capes.gov.br. This accumulation is indicative of a blockade in the pathway where AICAR transformylase utilizes a one-carbon unit capes.gov.br.
The transport of methopterin into cells is mediated by specific carrier systems, including the reduced folate carrier (RFC) and potentially folate receptors (FRs), similar to other folate analogs nih.govcapes.gov.brnih.gov. The RFC is a major transporter for reduced folates and antifolates like methotrexate, facilitating their entry into the cell nih.govrcsb.org. Folate receptors, particularly folate receptor alpha (FR-alpha), can also mediate the uptake of folate and certain folate antagonists through endocytosis nih.govnih.govuminho.pt. The efficiency of transport can influence the intracellular concentration of methopterin and, consequently, its inhibitory effects on folate-dependent enzymes nih.gov.
Detailed research findings on the specific binding affinities and kinetic parameters of methopterin for various folate-dependent enzymes are crucial for a complete understanding of its mechanism of action. While extensive data exist for related antifolates like methotrexate, specific data for methopterin are less widely available in the provided search results. However, the general principles of antifolate action on one-carbon metabolism and folate-dependent enzymes, as described for methotrexate, are highly relevant to understanding methopterin's effects due to their structural similarities cymitquimica.commdpi.com. Methotrexate, for example, binds tightly to DHFR, inhibiting its activity and subsequently affecting thymidylate and purine synthesis mdpi.comresearchgate.net.
The following table summarizes key enzymes in one-carbon metabolism affected by antifolates like methopterin:
| Enzyme | Role in One-Carbon Metabolism | Impact of Antifolate Inhibition (e.g., Methopterin) |
| Dihydrofolate Reductase (DHFR) | Reduces DHF to THF, essential for maintaining reduced folate pool | Depletes reduced folate cofactors mdpi.com |
| Thymidylate Synthase (TS) | Catalyzes dUMP to dTMP conversion | Inhibits thymidylate synthesis cancernetwork.comrxlist.com |
| GAR Transformylase (GART) | Involved in de novo purine synthesis | Inhibits purine synthesis cancernetwork.com |
| AICAR Transformylase (ATIC) | Involved in de novo purine synthesis | Inhibits purine synthesis cancernetwork.com |
| Folylpolyglutamate Synthase (FPGS) | Catalyzes polyglutamation of folates and antifolates | Enhances intracellular retention and enzyme inhibition of antifolates pharmgkb.orgresearchgate.net |
| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from polyglutamates | Can reverse polyglutamation, affecting retention and activity pharmgkb.orgresearchgate.net |
| Reduced Folate Carrier (RFC) | Transports reduced folates and antifolates into cells | Mediates cellular uptake of methopterin nih.govnih.gov |
| Folate Receptor (FR) | Mediates uptake of folates and some antifolates via endocytosis | Can contribute to methopterin uptake nih.govnih.gov |
Cellular and Subcellular Effects of Methopterin in Research Models
Modulation of Cell Cycle Progression and Mitosis
Investigations into Interphase and Metaphase Arrest
Early studies utilizing onion root tips as a research model examined the effects of A-methopterin on mitosis. In these investigations, A-methopterin showed late stages of mitosis that were similar to control groups, contrasting with the effects observed with other analogues like aminopterin (B17811) oup.com. However, in studies involving mouse sarcoma 180, A-methopterin was observed to cause prolonged metaphase aacrjournals.org. Another study indicated a cytostatic effect of A-methopterin, characterized by the inhibition of mitosis in resting cells who.int. While not directly focused on Methopterin, research on related compounds like methotrexate (B535133) has demonstrated the induction of S phase arrest in mouse L1210 leukemia cells, leading to an accumulation of cells in the early S phase nih.gov. These findings suggest that Methopterin and related compounds can influence specific phases of the cell cycle, including interphase and metaphase, depending on the cellular context.
Analysis of Chromosomal Dynamics and Aberrations
Investigations into the effects of Methopterin on chromosomal dynamics and potential aberrations have been conducted in research settings. A single study reported that Methopterin induced chromosomal aberrations toxicdocs.org. While detailed mechanisms or specific types of aberrations were not extensively described in the immediately available information regarding Methopterin itself, research in related areas and with other compounds provides context for how such analyses are performed and the types of aberrations that can be observed in research models. For instance, studies on the genotoxic effects of various substances in models like Allium cepa root tips and rat bone marrow have documented chromosomal abnormalities such as sticky chromosomes, C-metaphase, bridges, and lagging chromosomes researchgate.netresearchgate.net. Mouse models specifically designed for studying chromosomal aneuploidy also exist, highlighting the importance of such models in understanding chromosomal dynamics jax.org. The observation of chromosomal aberrations induced by Methopterin in a single study suggests a potential impact on the integrity or behavior of chromosomes during cell division toxicdocs.org.
Mechanisms of Apoptosis Induction
Methopterin has been shown to induce apoptosis in specific cell types within research models. Notably, studies focusing on osteoclasts have demonstrated that Methopterin can trigger programmed cell death in these cells drugbank.commedchemexpress.com. The proposed mechanism underlying this effect involves the inhibition of osteoclast proliferation, activation, and bone resorption activity drugbank.commedchemexpress.com. By interfering with these functions, Methopterin appears to create an environment that leads to the induction of apoptosis in osteoclasts. Research into apoptosis mechanisms in various cell death research models provides a broader understanding of the complex pathways that can be targeted to induce cell death, including the modulation of key regulators frontiersin.orgmdpi.comijbcp.com.
Impact on Cell Proliferation and Differentiation Processes
The impact of Methopterin on cell proliferation and differentiation has been examined in different research contexts. A direct effect observed in studies is the inhibition of osteoclast proliferation by Methopterin drugbank.commedchemexpress.com. In the context of resistance development in a murine leukemia cell line (L1210) to A-methopterin, studies suggested that resistance was secondary to random mutations, implying that the compound exerted selective pressure based on its effect on proliferation nih.gov. This highlights the link between Methopterin's influence on cell proliferation and the potential for the emergence of resistant cell populations in research models. Furthermore, research on related compounds like methotrexate has indicated that its activity is linked to targeting rapidly dividing cells nsta.org. The synthesis of methotrexate poly-gamma-glutamates, which is relevant to its cellular effects, has been shown to be highly dependent on the rate of cell growth in human breast cancer cell lines, illustrating how the proliferation rate of cells can influence their interaction with related compounds nih.gov. While the direct effects of Methopterin on differentiation processes are not extensively detailed in the provided information, its impact on proliferation and related metabolic pathways suggests a potential, albeit indirect, influence on differentiation in certain cellular contexts.
Data Table: Summary of Methopterin Effects in Research Models
| Effect | Research Model(s) | Key Findings | Source |
| Modulation of Mitosis | Onion root tips, Mouse sarcoma 180 | Late stages similar to controls (onion root tips); Prolonged metaphase (mouse sarcoma 180); Cytostatic effect oup.comaacrjournals.orgwho.int | oup.comaacrjournals.orgwho.int |
| Chromosomal Aberrations | Not explicitly specified for this finding | Induced chromosomal aberrations | toxicdocs.org |
| Apoptosis Induction | Osteoclasts | Induces apoptosis; Inhibits proliferation, activation, and bone resorption drugbank.commedchemexpress.com | drugbank.commedchemexpress.com |
| Inhibition of Cell Proliferation | Osteoclasts, Murine leukemia (L1210) | Inhibits osteoclast proliferation; Resistance linked to random mutations in L1210 drugbank.commedchemexpress.comnih.gov | drugbank.commedchemexpress.comnih.gov |
Data Table: Cell Cycle Effects of Related Compound (Methotrexate)
| Effect | Research Model(s) | Key Findings | Source |
| S phase arrest | Mouse L1210 leukemia cells | Accumulation of cells in early S phase nih.gov | nih.gov |
| Polyglutamation | Human breast cancer cell lines (MDA-MB-436, MCF-7) | Synthesis dependent on cell growth rate nih.gov | nih.gov |
In Vitro and Preclinical Research Models for Methopterin Evaluation
Studies in Osteoclast Biology Models
Research utilizing in vitro models of osteoclast biology has been instrumental in understanding the inhibitory effects of Methopterin on bone resorption. Murine osteoclasts, induced from bone marrow cells, have served as a primary model system. nih.gov
The functional consequence of Methopterin's effects on osteoclasts is a marked inhibition of their bone-resorbing activity. nih.govdrugbank.com This has been visualized and quantified in vitro through bone resorption lacuna stain assays, which measure the area of resorption pits created by osteoclasts on a bone-like substrate. nih.gov Studies have consistently shown that Methopterin treatment leads to a decrease in the area of these resorption lacunae, indicating a direct impairment of the osteoclasts' ability to break down bone tissue. nih.gov The inhibitory effects on both the activation and function of osteoclasts are considered to be strongly related to its capacity to inhibit inflammatory bone destruction. nih.gov
Interactive Data Table: Effect of Methopterin on Osteoclast Function
| Concentration (µmol/L) | Effect on Proliferation | Effect on Activation | Effect on Bone Resorption | Induction of Apoptosis |
|---|---|---|---|---|
| 0.1 - 10 | Inhibited | Inhibited | Inhibited | Induced |
Data derived from in vitro studies on murine osteoclasts. nih.gov
The molecular mechanisms underlying Methopterin's effects on osteoclasts involve the modulation of key signaling pathways that govern their differentiation and function. Research has shown that Methopterin can decrease the mRNA expression of Receptor Activator of Nuclear factor Kappa-B (RANK). nih.gov RANK is a critical receptor for RANK Ligand (RANKL), a cytokine essential for osteoclast formation and survival. nih.govpatsnap.com By downregulating RANK expression, Methopterin can interfere with this crucial signaling axis, thereby inhibiting osteoclastogenesis. nih.govnih.gov
Furthermore, Methopterin has been shown to affect the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme that plays a significant role in the degradation of the extracellular matrix during bone resorption. nih.gov At concentrations of 1 to 10 micromol/L, Methopterin decreased the mRNA expression of MMP-9. nih.gov This reduction in MMP-9 expression and secretion, as measured by RT-PCR and ELISA methods respectively, contributes to the diminished bone resorption capacity of osteoclasts. nih.gov
Interactive Data Table: Molecular Effects of Methopterin on Osteoclasts
| Target Molecule | Effect of Methopterin | Concentration Range (µmol/L) |
|---|---|---|
| RANK mRNA expression | Decreased | 0.01 - 10 |
| MMP-9 mRNA expression | Decreased | 1 - 10 |
| MMP-9 protein secretion | Decreased | Not specified |
Data based on RT-PCR and ELISA analyses in murine osteoclast models. nih.gov
Investigations in Malignant Cell Line Systems
The anti-proliferative properties of Methopterin have been extensively studied in various malignant cell line systems, particularly those of hematological origin.
Methopterin has demonstrated inhibitory effects on the growth of leukemic and lymphoma cells in preclinical models. nih.gov As an antifolate, its mechanism is closely linked to the disruption of folate metabolism, which is essential for the synthesis of nucleotides and amino acids, thereby impacting rapidly proliferating cancer cells. uconn.edu Studies comparing Methopterin (as Aminopterin) with Methotrexate (B535133) have shown similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma cell lines. nih.gov While both agents significantly extend event-free survival in xenograft models, in some cell lines, Aminopterin (B17811) showed a lower minimum survival fraction. nih.gov The metabolic effects extend to the inhibition of enzymes like dihydrofolate reductase, which is crucial for maintaining the pool of tetrahydrofolate required for the synthesis of purines and thymidylate. uconn.edu This disruption of one-carbon metabolism can lead to a decrease in cellular proliferation. researchgate.net
A key aspect of Methopterin's mechanism of action is its ability to interfere with the synthesis of nucleic acids. In vitro studies using spleen breis from leukemic mice have shown that Methopterin lowers the incorporation of formate (B1220265), a one-carbon donor, into purines and thymine (B56734). aacrjournals.org This indicates a direct inhibition of the de novo synthesis pathways for these essential components of DNA and RNA. aacrjournals.org Interestingly, the effect of Methopterin was less pronounced in a resistant strain of mouse leukemia, which also showed lower utilization of formate, suggesting that resistance may be associated with the partial elimination of an antifolate-sensitive pathway. aacrjournals.org In vivo studies have further elaborated on these findings, showing that Methopterin can extensively reduce thymine synthesis from formate, while paradoxically increasing purine (B94841) formation from the same precursor, hinting at the conversion of Methopterin into another active form and the existence of separate intermediates for thymine and purine synthesis. aacrjournals.org
Microbial Research Models (e.g., Escherichia coli Inhibition)
Microbial systems, particularly the bacterium Escherichia coli, serve as fundamental models for studying the antimicrobial properties of folate antagonists like Methopterin. The primary mechanism of action for these compounds is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. DHFR is responsible for reducing dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. By inhibiting this enzyme, antifolates disrupt DNA, RNA, and protein synthesis, thereby halting microbial proliferation.
Studies on compounds structurally similar to Methopterin, such as methotrexate and aminopterin, have demonstrated their potent inhibitory effects on E. coli DHFR. nih.gov Research has also shown that the effectiveness of these antifolates can be influenced by bacterial resistance mechanisms. For instance, in E. coli, the AcrAB-TolC efflux pump can actively remove methotrexate from the cell, reducing its intracellular concentration and thus its inhibitory effect. Furthermore, exposure to methotrexate has been observed to select for pre-existing resistance to other DHFR inhibitors, like the antibiotic trimethoprim, highlighting the shared mechanisms of action and resistance.
These microbial models are invaluable for initial screenings and for understanding the fundamental biochemical interactions and potential resistance pathways that may be relevant to the activity of Methopterin.
Receptor and Signaling Pathway Investigations
The cellular uptake of Methopterin and related antifolates is primarily mediated by specific transport systems designed for natural folates. The high-affinity folate receptor (FR) and the reduced folate carrier (RFC) are the two main pathways. The folate receptor, particularly the alpha isoform (FRα), is a membrane-bound protein that binds folic acid and its analogs with high affinity and transports them into the cell via endocytosis. nih.gov This receptor is often overexpressed in various types of cancer cells, making it a target for folate-based therapies. plos.org
Methopterin, as a folate analog, is recognized by these transport systems. Research comparing the closely related compounds aminopterin and methotrexate has shown differences in their cellular accumulation. In vitro studies using acute lymphoblastic leukemia (ALL) cells demonstrated that aminopterin accumulation was significantly higher than that of methotrexate at the same concentration. drugbank.com This suggests that aminopterin is a more efficiently transported substrate for the cellular uptake machinery. drugbank.comnih.gov This increased accumulation is a critical factor in its potency as a DHFR inhibitor. drugbank.comnih.gov The efficiency of cellular uptake and subsequent intracellular retention, often enhanced by polyglutamylation (the addition of glutamate (B1630785) residues), are key determinants of the biological activity of antifolates. nih.gov
| Compound | Concentration | Mean Accumulation (pmol/10⁶ cells) ± SD |
| Methotrexate (MTX) | 1 µM | 0.7 ± 0.7 |
| Aminopterin (AMT) | 1 µM | 1.47 ± 0.9 |
Table 1: Comparative cellular accumulation of Methotrexate and Aminopterin in acute lymphoblastic leukemia (ALL) cells after in vitro incubation. Data suggests that aminopterin accumulation is approximately double that of methotrexate under these conditions. drugbank.com
The direct modulation of the guanylate cyclase pathway by Methopterin is not a primary focus in the existing scientific literature. The principal mechanism of antifolates is the inhibition of dihydrofolate reductase, which directly impacts nucleotide synthesis. nih.gov However, research into the parent compound, folic acid, has shown a connection to the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. Studies have indicated that the antidepressant-like effects of folic acid may involve this pathway, where NO activates soluble guanylate cyclase to produce cGMP. nih.gov This suggests that while folate antagonists like Methopterin act primarily on DHFR, the broader folate metabolic network can intersect with other significant signaling pathways. Further investigation is required to determine if Methopterin or its metabolites have any secondary, indirect effects on guanylate cyclase or cGMP levels.
Preclinical Xenograft Models for Efficacy Assessment
Preclinical xenograft models are a cornerstone of in vivo efficacy testing for potential anticancer agents. These models involve the implantation of human tumor cells into immunocompromised mice, allowing for the growth of a human tumor in a living organism. wikipedia.org This provides a platform to evaluate a compound's antitumor activity in a complex biological system.
Studies utilizing xenograft models have been conducted for antifolates like aminopterin and methotrexate to assess their efficacy against hematological malignancies. In preclinical models of acute lymphoblastic leukaemia and lymphoma, both aminopterin and methotrexate demonstrated the ability to significantly prolong the event-free survival of mice bearing human tumor xenografts. These studies confirm that the potent in vitro activity of these compounds translates to a therapeutic effect in an in vivo setting. Such models are essential for determining the potential of agents like Methopterin and for comparing their efficacy against established treatments.
| Model | Compound(s) | Key Finding |
| Acute Lymphoblastic Leukaemia (ALL) Xenografts | Aminopterin, Methotrexate | Both compounds significantly extended event-free survival in 3 out of 4 xenograft models tested. |
| Lymphoma Xenografts | Aminopterin, Methotrexate | Showed equivalent, significant activity in extending event-free survival. |
Table 2: Summary of findings from preclinical xenograft models evaluating the efficacy of Aminopterin and Methotrexate.
Mechanisms of Antifolate Resistance in Methopterin Research Contexts
Characterization of Acquired and Intrinsic Resistance in Experimental Systems
Experimental systems, particularly drug-adapted cell lines, serve as valuable models for studying the evolution and characteristics of acquired drug resistance oaepublish.comcancertools.org. Acquired resistance is a consequence of selection and adaptation processes driven by therapeutic pressure, contrasting with intrinsic resistance which relies on the presence of pre-existing resistance mechanisms within a cell population oaepublish.com.
Studies involving A-methopterin have characterized resistance in various experimental models. For instance, resistance to A-methopterin in a TA3 ascites cell carcinoma was found to be stable and heritable aacrjournals.org. This acquired resistance was associated with altered sensitivities to other metabolic inhibitors, showing decreased sensitivity to the guanine (B1146940) antagonist thioguanine and increased sensitivity to azaserine, an inhibitor of de novo purine (B94841) synthesis aacrjournals.org. Sensitivity to 5-fluorouracil (B62378) was retained in this resistant line aacrjournals.org.
Research into the mechanism of resistance to folic acid antagonists, including A-methopterin, in leukemic cells demonstrated that splenic suspensions from mice with A-methopterin-resistant leukemia (Line I/A) were less susceptible to the inhibitory effect of 4-amino analogs on citrovorum factor formation compared to preparations from mice with the sensitive leukemia (Line I) aacrjournals.org. This suggests a reduced impact of the drug on the enzymatic processes it targets in resistant cells aacrjournals.org.
Intrinsic resistance mechanisms can differ from acquired ones oaepublish.com. While specific detailed studies on intrinsic resistance to Methopterin are less extensively documented compared to acquired resistance in the provided context, the general concept of intrinsic resistance involves inherent cellular properties that limit drug efficacy from the outset oaepublish.comfrontiersin.org.
Biochemical Adaptations and Metabolic Shifts in Resistant Cell Lines
Biochemical adaptations and metabolic shifts are crucial aspects of acquired resistance to antifolates like Methopterin. In the A-methopterin-resistant TA3 ascites cells, biochemical studies indicated that both resistant and sensitive cells were capable of de novo purine synthesis and the utilization of preformed purines aacrjournals.org. However, a key difference was observed in the inhibition of the de novo pathway, measured by glycine-2-C14 incorporation into nucleic acid and acid-soluble purines aacrjournals.org. Inhibition of glycine (B1666218) utilization occurred in sensitive cells for at least 6 hours, but no such inhibition took place in the resistant tumor aacrjournals.org. This suggests an altered regulation or capacity of the de novo purine synthesis pathway in resistant cells aacrjournals.org.
Furthermore, metabolic shifts in the alternate pathways to purine biosynthesis appeared to occur during A-methopterin treatment in both sensitive and resistant TA3 tumor lines aacrjournals.org. While the specific nature of these shifts in the context of Methopterin resistance requires further detailed exploration, the observation highlights the dynamic metabolic rewiring that can accompany the development of antifolate resistance aacrjournals.org.
Although not specific to Methopterin, studies on resistance to other therapies have shown metabolic reprogramming as a component of resistance, involving altered nucleotide and amino acid metabolism and disrupted metabolic cycles like the TCA cycle biorxiv.orgmdpi.com. These findings from related research underscore the potential for broader metabolic adaptations in antifolate-resistant cells.
Comparative Analysis of Resistance Mechanisms with Other Antifolates
Comparing resistance mechanisms of Methopterin with other antifolates, particularly Methotrexate (B535133) (MTX), reveals both shared and distinct strategies employed by resistant cells. Methotrexate is a well-studied antifolate, and its resistance mechanisms provide a valuable framework for understanding resistance to related compounds like Methopterin dntb.gov.uae-crt.orgnih.gov.
Common mechanisms of resistance to antifolates, including potentially Methopterin, involve alterations affecting drug transport, target enzyme levels or affinity, and intracellular drug metabolism (polyglutamylation) dntb.gov.uae-crt.orgnih.gov.
Key resistance mechanisms observed for Methotrexate include:
Impaired Cellular Uptake: Reduced transport of MTX into the cell, often due to mutations or decreased expression of the reduced folate carrier (RFC1/SLC19A1) e-crt.orgnih.govoncohemakey.com. Defective transport of amethopterin (B1665966) has also been noted as a resistance mechanism in L5178Y leukemic cells dntb.gov.ua.
Increased Dihydrofolate Reductase (DHFR) Activity: Elevated levels of the target enzyme, DHFR, which can be caused by gene amplification leading to increased copies of the DHFR gene e-crt.orgnih.govoncohemakey.comnih.gov. Increased levels of folic acid reductase (DHFR) were also identified as a mechanism of resistance to amethopterin in leukemic cells dntb.gov.ua.
Decreased Formation of Polyglutamates: Reduced ability of cells to convert the antifolate into its polyglutamated forms, which are essential for intracellular retention and potent inhibition of folate-dependent enzymes e-crt.orgoncohemakey.comnih.gov. Studies with a MTX-resistant human breast cancer cell line showed diminished formation of MTX polyglutamates nih.gov.
Reduced Binding Affinity to DHFR: Mutations in the DHFR enzyme that decrease its binding affinity for the antifolate oncohemakey.com.
While increased DHFR levels and impaired transport have been linked to Methopterin resistance aacrjournals.orgdntb.gov.ua, the extent to which decreased polyglutamylation or altered DHFR binding affinity contribute to Methopterin resistance specifically is less detailed in the provided search results compared to MTX.
Interestingly, resistance in S. faecalis to A-methopterin appears to involve a different mechanism than that observed in leukemic cells aacrjournals.org. This highlights that resistance mechanisms can vary depending on the biological system and the specific cellular context aacrjournals.org.
The stepwise development of resistance, resembling patterns seen with other antimicrobial agents, has been observed with antifolic compounds in lymphocytic neoplasms like L1210 aacrjournals.org. This suggests a process of mutation and selection driving the emergence of resistant variants aacrjournals.org.
Data Table: Observed Resistance Mechanisms in Experimental Systems
| Antifolate | Experimental System | Observed Resistance Mechanism(s) | Source |
| A-Methopterin | TA3 Ascites Cell Carcinoma | Stable and heritable resistance, altered sensitivity to thioguanine and azaserine, metabolic shifts in purine biosynthesis pathways, no inhibition of glycine utilization in resistant cells. | aacrjournals.org |
| A-Methopterin | Leukemic cells (Line I/A) | Reduced sensitivity to inhibitory effect on citrovorum factor formation. | aacrjournals.org |
| Amethopterin | Leukemic cells | Increased levels of folic acid reductase (DHFR). | dntb.gov.ua |
| Amethopterin | L5178Y Leukemic cells | Defective transport. | dntb.gov.ua |
| A-Methopterin | S. faecalis | Mechanism appears different from that in leukemic cells. | aacrjournals.org |
| Methotrexate | Human breast cancer cells | Diminished formation of methotrexate polyglutamates, decreased transport, decreased thymidylate synthetase activity. | nih.gov |
| Methotrexate | Leukemia cells | Decreased uptake (RFC1 mutation), increased DHFR activity (gene amplification), reduced binding affinity to DHFR, changes in polyglutamylation. | e-crt.orgnih.govoncohemakey.com |
Comparative Academic Studies of Methopterin with Other Antifolates
Structural-Activity Relationship Analysis with Methotrexate (B535133) and Aminopterin (B17811) Analogs
The structural differences between methopterin, methotrexate, and aminopterin are key to understanding their potential differential activities. All three compounds are related to folic acid. Aminopterin is a 4-amino derivative of folic acid. wikipedia.orgchemimpex.commdpi.com Methotrexate, also known as amethopterin (B1665966), is a 4-amino-N10-methyl derivative of folic acid. mdpi.comwikipedia.org Methopterin, identified as N10-methylfolic acid, differs from methotrexate by having a hydroxyl group at the 4-position of the pteridine (B1203161) ring instead of an amino group. nih.govuni.lu Aminopterin and methotrexate share the 4-amino group, which is crucial for their high affinity binding to dihydrofolate reductase (DHFR), the primary target enzyme for their antifolate activity. cancernetwork.comubc.ca This binding inhibits the conversion of dihydrofolate to tetrahydrofolate, disrupting nucleotide synthesis. wikipedia.orgchemimpex.comwikipedia.orgubc.camims.comwikiskripta.eufirsthope.co.in The structural-activity relationship (SAR) of antifolates highlights the importance of the pteridine core, glutamate (B1630785) residues, and specific substitution patterns for enzyme binding and cellular uptake. firsthope.co.innih.govnih.gov The presence of the N10-methyl group in both methopterin and methotrexate distinguishes them from aminopterin. However, the critical difference at the 4-position of the pteridine ring between methopterin (hydroxyl) and methotrexate/aminopterin (amino) suggests a significant variation in their interaction with DHFR and other folate-dependent enzymes.
Differential Mechanistic Activities and Efficacy Profiles in Preclinical Models
Methotrexate and aminopterin exert their primary effects by competitively inhibiting DHFR, thereby blocking the synthesis of tetrahydrofolate, which is essential for purine (B94841) and thymidylate synthesis and thus DNA, RNA, and protein synthesis. wikipedia.orgchemimpex.comwikipedia.orgubc.cawikiskripta.eufirsthope.co.in This mechanism underlies their use as antineoplastic and immunosuppressive agents. Preclinical studies comparing methotrexate and aminopterin have shown similar in vitro and in vivo activity against acute lymphoblastic leukemia and lymphoma models, although aminopterin was historically replaced by methotrexate due to a more favorable toxicity profile of the latter. mdpi.comwikipedia.orgnih.govactasdermo.org
In contrast, research on methopterin, as presented in the search results, focuses on a different mechanism. Methopterin has been shown to inhibit the proliferation, activation, and bone resorption activity of osteoclasts and induce osteoclast apoptosis. nih.govinvivochem.comnih.govexlibrisgroup.comdrugbank.com These effects suggest a role for methopterin in inhibiting inflammatory bone destruction. nih.govinvivochem.comnih.govexlibrisgroup.comdrugbank.com While methotrexate is also used in inflammatory conditions like rheumatoid arthritis, its mechanism in these contexts is thought to involve both antifolate effects and other anti-inflammatory pathways. mdpi.comwikipedia.orgubc.camims.com The available information does not provide direct comparative studies evaluating the efficacy of methopterin alongside methotrexate and aminopterin as DHFR inhibitors or in traditional cancer models. The reported preclinical activities of methopterin appear centered on bone metabolism and osteoclast function, representing a distinct mechanistic profile compared to the primary DHFR inhibition characteristic of methotrexate and aminopterin.
Comparative Analysis of Pharmacological Determinants of Sensitivity (e.g., Folylpolyglutamate Synthetase Activity)
A critical determinant of the cellular sensitivity to antifolates like methotrexate and aminopterin is their intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS). koreamed.orgresearchgate.netproteopedia.orgnih.gov Polyglutamylation enhances the retention of these antifolates within cells and increases their inhibitory potency against target enzymes such as DHFR and enzymes involved in purine and thymidylate synthesis. koreamed.orgresearchgate.netproteopedia.org High levels of FPGS activity are generally associated with increased sensitivity to methotrexate, while reduced FPGS activity can contribute to resistance. koreamed.orgproteopedia.orgnih.govnih.gov
Based on the provided search results, there is no information available regarding the polyglutamylation of methopterin by FPGS or how FPGS activity might influence methopterin's effects on osteoclasts or any potential antifolate activity. Given the distinct primary mechanism of action described for methopterin compared to methotrexate and aminopterin, the role of FPGS in determining sensitivity to methopterin is not elucidated in the retrieved literature. Therefore, a comparative analysis of FPGS activity as a determinant of sensitivity across methopterin, methotrexate, and aminopterin is not possible based on the provided information, highlighting a gap in the comparative pharmacological understanding of these compounds.
Advanced Methodological Approaches in Methopterin Research
High-Throughput Screening and Assay Development for Modulators
High-throughput screening (HTS) is a fundamental process in modern research, particularly in the identification of compounds that modulate specific biological targets. metrionbiosciences.combmglabtech.com HTS allows for the rapid testing of large libraries of chemical and biological compounds. metrionbiosciences.combmglabtech.com This is achieved through the use of automation, robotics, and sensitive detection systems, enabling millions of tests in a short timeframe. bmglabtech.com The primary goal of HTS in the context of Methopterin research would be to identify potential modulators, such as inhibitors or activators, that interact with Methopterin's known or suspected biological targets. bmglabtech.com
Developing robust and reliable assays is critical for successful HTS. bmglabtech.comeatris.eu These assays need to be suitable for automation and miniaturization, often performed in multi-well plates to conserve reagents and increase throughput. bmglabtech.com The choice of detection mode and assay type is crucial for automation efficiency. bmglabtech.com While HTS is powerful for identifying initial "hits" or "leads," it's important to note that it doesn't typically assess properties like toxicity or bioavailability, which are essential for drug development. bmglabtech.com Therefore, HTS serves as a starting point to quickly exclude compounds with little or no effect, identifying candidates for further, more detailed analysis. bmglabtech.com
Molecular Modeling and Computational Chemistry for Target Binding Affinity
Molecular modeling and computational chemistry play a vital role in understanding the potential interactions between Methopterin and its biological targets at an atomic level. These techniques can predict binding affinities, identify key interaction points, and guide the design of modified compounds with improved properties.
Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to model the binding pose of Methopterin within the active site of a target protein. This provides insights into the specific amino acid residues involved in binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). Predicting target binding affinity computationally can help prioritize compounds for experimental validation, reducing the time and resources required for screening.
Quantitative structure-activity relationship (QSAR) modeling can also be employed. By analyzing the structural features of Methopterin and related compounds alongside their biological activity, QSAR models can predict the activity of new, untested structures. This is particularly useful in lead optimization efforts, where researchers aim to enhance the potency or selectivity of a compound.
Advanced Cellular and Molecular Biology Techniques (e.g., Flow Cytometry, RT-PCR, ELISA)
Advanced cellular and molecular biology techniques are indispensable for studying the effects of Methopterin on cellular processes and molecular pathways. Techniques such as flow cytometry, RT-PCR, and ELISA provide detailed information on cellular characteristics, gene expression, and protein levels.
Flow cytometry is a single-cell technology that allows for the analysis of multiple physical and chemical parameters of cells in suspension. abyntek.comnih.gov It can quantify cell size, internal complexity, and the presence of specific markers using fluorescent antibodies. abyntek.comnih.gov In Methopterin research, flow cytometry can be used to assess cellular responses such as proliferation, apoptosis, cell cycle progression, and the expression of cell surface or intracellular proteins in the presence of the compound. abyntek.com This technique is valuable for identifying specific cell populations affected by Methopterin and characterizing their physiological state. nih.gov
Reverse transcription polymerase chain reaction (RT-PCR), including quantitative PCR (qPCR), is a sensitive method for measuring gene expression levels. abyntek.comresearchgate.net RT-PCR allows researchers to determine how Methopterin influences the transcription of specific genes, providing insights into the molecular pathways it affects. abyntek.com qPCR offers superior sensitivity for quantifying mRNA levels. nih.gov
Enzyme-linked immunosorbent assay (ELISA) is a widely used technique for detecting and quantifying specific proteins in a sample. buildfellowship.com ELISA can be used to measure the levels of target proteins or signaling molecules that are potentially modulated by Methopterin. This provides crucial data on the compound's impact at the protein level.
These techniques, often used in conjunction with cell culture, provide a comprehensive view of cellular behavior and molecular changes induced by Methopterin. abyntek.com
Isotopic Tracing and Metabolic Flux Analysis for Pathway Elucidation
Isotopic tracing and metabolic flux analysis (MFA) are powerful techniques for understanding how Methopterin might affect cellular metabolism. Metabolism is a dynamic process, and these methods allow researchers to track the flow of metabolites through biochemical networks and quantify reaction rates (fluxes). creative-proteomics.comnih.govnih.gov
Isotopic tracing involves using stable isotopes, such as Carbon-13 (¹³C), to label specific atoms in metabolic substrates (e.g., ¹³C-glucose). creative-proteomics.comnih.govnih.govnorthwestern.edu As these labeled substrates are processed by the cell, the isotopic label is incorporated into downstream metabolites. creative-proteomics.com By measuring the distribution of isotopes in various metabolites using techniques like mass spectrometry (MS), researchers can infer the activity of different metabolic pathways. creative-proteomics.comnih.govd-nb.info MS is currently the preferred analytical technique for measuring isotopic labeling of intracellular metabolites. d-nb.info
Metabolic flux analysis uses the isotopic labeling data, along with information on metabolic network structure and extracellular metabolite consumption/production rates, to calculate the fluxes through intracellular reactions. creative-proteomics.comnih.govnih.gov This provides a quantitative understanding of how metabolic pathways are operating. MFA can reveal changes in metabolite levels, flux distribution, and turnover rates within the cellular metabolic network. creative-proteomics.com
In the context of Methopterin research, isotopic tracing and MFA can help uncover which metabolic pathways are affected by the compound. For instance, if Methopterin is hypothesized to interfere with folate metabolism, isotopic tracers can be used to track the flow of one-carbon units and assess the activity of related enzymes and pathways. This can aid in elucidating the compound's mechanism of action and identifying potential metabolic vulnerabilities it exploits. creative-proteomics.com Timing of labeling is important in tracing experiments, as different metabolic pathways reach isotopic steady state at different rates. nih.govnorthwestern.edud-nb.info For example, glycolytic intermediates may reach steady state within 15-30 minutes, while TCA cycle intermediates take 2-4 hours, and nucleotides may require 6-15 hours. northwestern.edu
Future Research Directions and Unexplored Avenues for Methopterin Studies
Elucidation of Novel and Unidentified Molecular Mechanisms
Understanding the precise molecular mechanisms through which methopterin interacts within biological systems is a critical area for future study. While some interactions might be inferred based on its structural similarity to related compounds, novel and unidentified mechanisms could play significant roles. Research could focus on identifying previously uncharacterized protein targets or enzymatic pathways influenced by methopterin. Advanced techniques such as proteomics and metabolomics could be employed to provide a comprehensive view of cellular changes upon exposure to methopterin, potentially revealing entirely new signaling cascades or metabolic alterations. Exploring its potential effects on osteoclasts and inflammatory bone destruction, as suggested by some information, could uncover specific molecular targets within these processes. nih.gov
Development of Methopterin as a Biochemical Probe for Cellular Processes
The unique structure of methopterin suggests its potential utility as a biochemical probe to investigate various cellular processes. Future research could explore modifying methopterin with reporter molecules, such as fluorescent tags or radioactive isotopes, without significantly altering its biological activity. These labeled analogs could then be used to track methopterin's distribution within cells, identify its binding partners in situ, and study its cellular uptake and efflux mechanisms. Such probes would be invaluable tools for dissecting complex biological pathways and understanding the dynamics of methopterin's interactions at a subcellular level. The development of small molecule-based fluorescent probes has shown promise in monitoring cellular activities and facilitating drug discovery by visualizing drug actions on their targets. hku.hk Adapting this approach for methopterin could yield significant insights.
Q & A
Q. What methodologies enable differentiation of Methopterin's direct target effects from downstream epigenetic modifications?
- Methodological Answer : Combine chromatin immunoprecipitation (ChIP-seq) for histone modification mapping with CRISPR-Cas9 knockouts of putative targets. Use time-course transcriptomics to distinguish primary transcriptional responses from secondary effects .
Data Management & Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for Methopterin datasets?
- Methodological Answer : Deposit raw spectra, chromatograms, and kinetic data in repositories (e.g., Zenodo, ChemSpider) with persistent identifiers (DOIs). Annotate metadata using domain-specific standards (e.g., MIAME for microarray data) and provide machine-readable chemical structures (SMILES/InChI) .
Q. What strategies mitigate reproducibility challenges in Methopterin's in vivo pharmacokinetic studies?
- Methodological Answer : Standardize animal models (e.g., C57BL/6 strain), dosing regimens, and sampling intervals across labs. Publish full pharmacokinetic parameters (AUC, , ) alongside individual subject data in supplemental files .
Conflict Resolution in Data Interpretation
Q. How should contradictory results about Methopterin's mechanism of action be analyzed across independent studies?
Q. What experimental controls are essential to validate Methopterin's specificity in target-binding assays?
- Methodological Answer : Include off-target panels (e.g., kinase profiling services) and negative controls (e.g., catalytically dead enzyme mutants). Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding events .
Cross-Disciplinary Method Integration
Q. How can systems biology approaches enhance understanding of Methopterin's polypharmacology?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
